molecular formula C12H14BrFN6O B10919685 4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10919685
M. Wt: 357.18 g/mol
InChI Key: VSBAZBULWLAUKA-PJQLUOCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the combination of bromine, fluorine, and pyrazole rings in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H14BrFN6O

Molecular Weight

357.18 g/mol

IUPAC Name

4-bromo-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H14BrFN6O/c1-4-20-11(14)8(6-16-20)5-15-17-12(21)10-9(13)7(2)19(3)18-10/h5-6H,4H2,1-3H3,(H,17,21)/b15-5+

InChI Key

VSBAZBULWLAUKA-PJQLUOCWSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/NC(=O)C2=NN(C(=C2Br)C)C)F

Canonical SMILES

CCN1C(=C(C=N1)C=NNC(=O)C2=NN(C(=C2Br)C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.